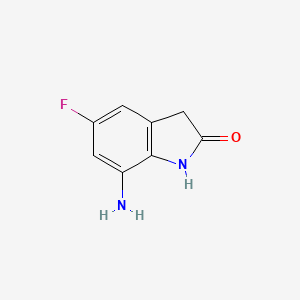

7-氨基-5-氟吲哚-2-酮

描述

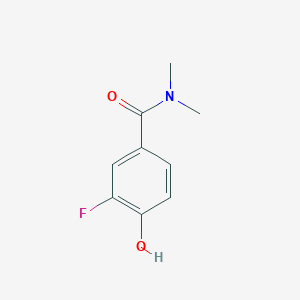

7-Amino-5-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Amino-5-fluoroindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-5-fluoroindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

7-氨基-5-氟吲哚-2-酮应用的全面分析

7-氨基-5-氟吲哚-2-酮是一种在科学研究中具有多种应用的化合物。以下是六种独特应用的详细分析,每种应用都有自己的部分和描述性标题。

不对称合成:7-氨基-5-氟吲哚-2-酮在C–F季碳α-氟-β-氨基-吲哚-2-酮的不对称合成中起着至关重要的作用。 该过程涉及曼尼希加成反应,对于创建具有四取代氟化立体异构中心的化合物具有重要意义 。该方法的操作方便性和完美的非对映选择性使其在合成化学中得到广泛应用。

抗菌剂:研究表明7-氨基-5-氟吲哚-2-酮在开发抗菌剂方面具有潜力。 它可用于基于氨基酸衍生表面活性剂的尼奥体配方,在抗菌活性方面显示出令人鼓舞的结果,并具有良好的生物相容性 。这些配方可以促进具有双重治疗特性的药物递送系统的进步。

分析化学:在分析化学中,7-氨基-5-氟吲哚-2-酮可以用作高效液相色谱 (HPLC) 和核磁共振 (NMR) 研究的参考化合物。 它有助于表征复杂分子并研究其物理化学性质 .

材料科学:该化合物的独特性能使其适合于材料科学应用,特别是在开发具有特定荧光或电子特性的新材料方面。 其结构允许探索新的材料功能 .

化学合成:7-氨基-5-氟吲哚-2-酮参与化学合成过程,其中它作为各种有机化合物的构建块。 它在不同条件下的反应性和稳定性有利于创建不同的分子结构 .

药物研究:在药物研究中,该化合物用于开发新药和治疗方法。 它的分子结构可以被修改以增强药物功效,减少副作用,并改善递送机制 .

作用机制

Target of Action

It is known that this compound is a heterocyclic ligand that has been studied for its potential anticancer activity .

Mode of Action

It is suggested that this compound may interact with tyrosine kinase receptor receptors, which are often implicated in cancer .

Biochemical Pathways

Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and proliferation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place in an inert atmosphere .

Result of Action

Given its potential anticancer activity, it may induce changes in cell growth and proliferation .

Action Environment

It is known that the compound should be stored in a dark place in an inert atmosphere to maintain its stability .

属性

IUPAC Name |

7-amino-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFFVSPISVQLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731336 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945381-62-4 | |

| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?

A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)

![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)

![4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1529761.png)

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)

![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)